[5-(propan-2-yloxy)pyrazin-2-yl]methanamine
Description
[5-(propan-2-yloxy)pyrazin-2-yl]methanamine: is a synthetic organic compound with significant importance as a research tool in various scientific fields. This compound has potential use in pharmaceutical industries, agrochemical industries, and material science.
Properties
CAS No. |
1342026-48-5 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(5-propan-2-yloxypyrazin-2-yl)methanamine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-8-5-10-7(3-9)4-11-8/h4-6H,3,9H2,1-2H3 |
InChI Key |
KMBYPOQMHIVTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(N=C1)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(propan-2-yloxy)pyrazin-2-yl]methanamine typically involves the reaction of pyrazine derivatives with isopropyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(propan-2-yloxy)pyrazin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of [5-(propan-2-yloxy)pyrazin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
[5-(propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride: A salt form of the compound with similar properties.
[5-(propan-2-yloxy)pyrazin-2-yl]methanol: An alcohol derivative with different reactivity.
Uniqueness:
Biological Activity
[5-(propan-2-yloxy)pyrazin-2-yl]methanamine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests a range of interactions with biological targets, which may lead to significant therapeutic applications.
The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and substitution. These reactions can modify its biological activity by altering its interaction with target proteins or enzymes.
The mechanism of action involves binding to specific molecular targets, modulating their activity, which can result in either inhibition or activation of various biological pathways. The binding affinity and selectivity of the compound can influence its efficacy in different biological contexts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. Research indicates that compounds from the pyrazine family can induce apoptosis in cancer cells. For instance, a related study demonstrated that another pyrazine derivative inhibited cell viability in human leukemia K562 cells with an IC50 value of 25 μM after 72 hours of treatment. This was associated with morphological changes indicative of apoptosis and cell cycle arrest in the G0/G1 phase .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | K562 | TBD | Induces apoptosis |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate | K562 | 25 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Pyrazine derivatives have shown notable activity against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Case Studies
Several case studies have explored the biological activities of pyrazine derivatives:
- Anticancer Activity : A study on a related pyrazine derivative demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating potential for synergistic effects in treatment regimens .
- Antimicrobial Activity : Research has shown that certain pyrazole carboxamides exhibit antifungal properties, providing insights into the broader implications for drug development against resistant microbial strains .
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